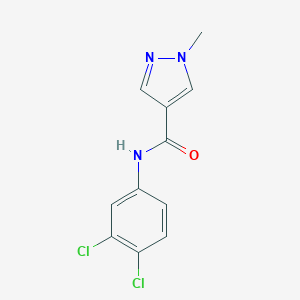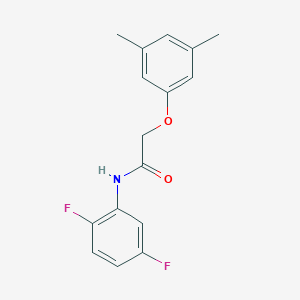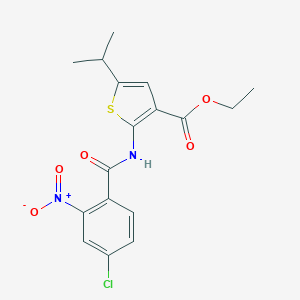![molecular formula C21H22N4O B450927 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450927.png)
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate alkylating agent such as bromomethylbenzene in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions.
Condensation reaction: The resulting pyrazole derivative is then condensed with 4-methylbenzylidene benzohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides[][5].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves:
類似化合物との比較
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzohydrazide moiety.
4-methylbenzylidene benzohydrazide: A compound with a similar hydrazide structure but without the pyrazole ring.
Uniqueness
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is unique due to its combined pyrazole and benzohydrazide functionalities, which confer distinct chemical reactivity and potential biological activity .
特性
分子式 |
C21H22N4O |
|---|---|
分子量 |
346.4g/mol |
IUPAC名 |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-15-4-6-18(7-5-15)13-22-23-21(26)20-10-8-19(9-11-20)14-25-17(3)12-16(2)24-25/h4-13H,14H2,1-3H3,(H,23,26)/b22-13+ |
InChIキー |
ZTVWNKLJCOLUQK-LPYMAVHISA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isopropyl 5-methyl-4-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450850.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B450851.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450852.png)
![N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)-2-furohydrazide](/img/structure/B450855.png)
![4-(4-Tert-butylphenyl)-2-[(3,5-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450856.png)
![3-bromo-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B450858.png)
![N'-[4-(allyloxy)benzylidene]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B450862.png)
![2,5-dichloro-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B450863.png)
![METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450864.png)


